2-AZIDO-4-BROMO-1-FLUOROBENZENE
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Overview
Description
2-Azido-4-bromo-1-fluorobenzene is an organic compound belonging to the class of halogenated heteroaromatic fungicides. . The compound is also notable in organic chemistry for its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-4-bromo-1-fluorobenzene typically involves the azidation of 4-bromo-1-fluorobenzene. This can be achieved through a nucleophilic substitution reaction where sodium azide is used as the azidating agent. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-4-bromo-1-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex aromatic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
From Nucleophilic Substitution: Various substituted azides.
From Reduction: Corresponding amines.
From Coupling Reactions: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Azido-4-bromo-1-fluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antifungal and antibacterial properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-azido-4-bromo-1-fluorobenzene is primarily based on its ability to undergo nucleophilic substitution and coupling reactions. The azido group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological and chemical properties. The bromine and fluorine atoms also play a crucial role in directing the reactivity of the compound, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-Bromo-1-fluorobenzene: A precursor in the synthesis of 2-azido-4-bromo-1-fluorobenzene, used in similar coupling reactions.
2-Azido-1-bromo-4-fluorobenzene: Another isomer with similar reactivity but different substitution pattern.
Uniqueness: this compound is unique due to the presence of both azido and halogen substituents on the aromatic ring, which provides a distinct reactivity profile. This makes it particularly useful in the synthesis of complex organic molecules where selective reactivity is required.
Properties
CAS No. |
1153975-58-6 |
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Molecular Formula |
C6H3BrFN3 |
Molecular Weight |
216.01 g/mol |
IUPAC Name |
2-azido-4-bromo-1-fluorobenzene |
InChI |
InChI=1S/C6H3BrFN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |
InChI Key |
SVTADRUXJRZTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=[N+]=[N-])F |
Purity |
95 |
Origin of Product |
United States |
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